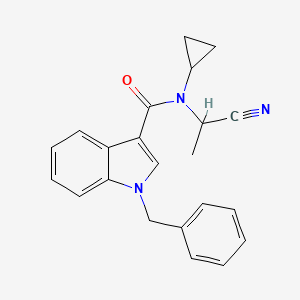
1-Benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide, also known as CYCLOPROPYL-KETAMINE (CPK), is a novel compound that has gained significant attention in the field of neuroscience research. CPK is a derivative of ketamine, a well-known anesthetic drug, and has shown promising results in preclinical studies as a potential treatment for depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
The mechanism of action of CPK is not fully understood, but it is believed to involve the modulation of glutamate signaling in the brain. CPK has been shown to increase the release of glutamate in the prefrontal cortex, which is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
CPK has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its antidepressant and anxiolytic effects, CPK has been shown to increase neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. CPK has also been shown to increase synaptic plasticity, which is thought to be important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPK is its rapid and long-lasting antidepressant effects, which make it a promising candidate for the treatment of depression. CPK also has fewer side effects than ketamine, which is a major advantage for clinical use. However, CPK is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on CPK. One area of focus is to further elucidate its mechanism of action and how it modulates glutamate signaling in the brain. Another area of focus is to determine its safety and efficacy in humans, which will require clinical trials. Additionally, researchers may investigate the potential of CPK as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and bipolar disorder. Overall, the promising preclinical data on CPK suggest that it may have significant potential as a novel treatment for depression and anxiety.
Méthodes De Synthèse
The synthesis of CPK involves the reaction of N-cyclopropylindole-3-carboxylic acid with benzyl chloride, followed by the addition of ethyl cyanoacetate and subsequent cyclization to form the final product. The synthesis process has been optimized to yield high purity and high yield of CPK.
Applications De Recherche Scientifique
CPK has been extensively studied in preclinical models for its potential therapeutic effects on depression and anxiety. Studies have shown that CPK has rapid and long-lasting antidepressant effects, similar to ketamine, but with fewer side effects. CPK has also been shown to have anxiolytic effects in animal models, suggesting its potential as a treatment for anxiety disorders.
Propriétés
IUPAC Name |
1-benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-16(13-23)25(18-11-12-18)22(26)20-15-24(14-17-7-3-2-4-8-17)21-10-6-5-9-19(20)21/h2-10,15-16,18H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOGZFXENROIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C1CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2833573.png)

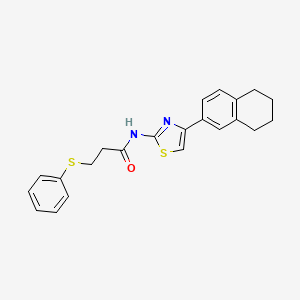
![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2833578.png)

![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)
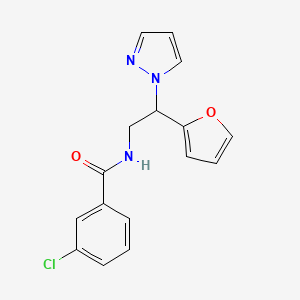
![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)

![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride](/img/structure/B2833586.png)
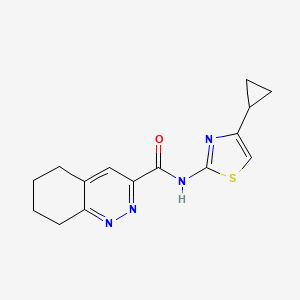
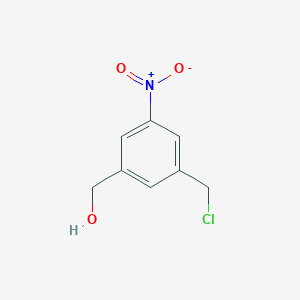
![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2833591.png)
![3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833593.png)